molecular formula C23H19ClN2O4S B11239543 6-allyl-N-(3-chloro-4-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

6-allyl-N-(3-chloro-4-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11239543
M. Wt: 454.9 g/mol
InChI Key: ZREJJFFCISCJIG-UHFFFAOYSA-N
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Description

6-allyl-N-(3-chloro-4-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound with a unique structure that includes an allyl group, a chloro-methoxyphenyl group, and a dibenzo-thiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-allyl-N-(3-chloro-4-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, including the formation of the dibenzo-thiazine core and the introduction of the allyl and chloro-methoxyphenyl groups. Common synthetic routes may include:

    Formation of the Dibenzo-thiazine Core: This step often involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the Allyl Group: This can be achieved through allylation reactions using reagents such as allyl bromide.

    Introduction of the Chloro-Methoxyphenyl Group: This step may involve the use of chlorinated and methoxylated benzene derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and the application of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

6-allyl-N-(3-chloro-4-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups in place of the chloro group.

Scientific Research Applications

6-allyl-N-(3-chloro-4-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-allyl-N-(3-chloro-4-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-allyl-N-(3-chloro-4-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific combination of functional groups and the dibenzo-thiazine core

Properties

Molecular Formula

C23H19ClN2O4S

Molecular Weight

454.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-5,5-dioxo-6-prop-2-enylbenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C23H19ClN2O4S/c1-3-12-26-20-10-8-15(23(27)25-16-9-11-21(30-2)19(24)14-16)13-18(20)17-6-4-5-7-22(17)31(26,28)29/h3-11,13-14H,1,12H2,2H3,(H,25,27)

InChI Key

ZREJJFFCISCJIG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)N(S(=O)(=O)C4=CC=CC=C43)CC=C)Cl

Origin of Product

United States

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